2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a bromoethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex carboxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(2-substituted-ethoxycarbonyl)cyclohexane-1-carboxylic Acid derivatives.
Reduction: Formation of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid.
Oxidation: Formation of cyclohexane-1,2-dicarboxylic Acid derivatives.
Scientific Research Applications
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester and carboxylic acid groups can undergo hydrolysis and other transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic Acid: Lacks the bromoethoxycarbonyl group, making it less reactive in substitution reactions.
2-(2-chloroethoxycarbonyl)cyclohexane-1-carboxylic Acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylic Acid:
Uniqueness
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is unique due to the presence of the bromoethoxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15BrO4 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15BrO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8H,1-6H2,(H,12,13) |
InChI Key |
FASMJWBFIFTBBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.